2-[(3-Chlorobenzyl)oxy]benzoyl chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[(3-chlorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBDEJFXGHBJKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246586 | |
| Record name | Benzoyl chloride, 2-[(3-chlorophenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160250-13-4 | |
| Record name | Benzoyl chloride, 2-[(3-chlorophenyl)methoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160250-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl chloride, 2-[(3-chlorophenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[(3-Chlorobenzyl)oxy]benzoyl chloride, also referred to as 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride, is a chemical compound with the molecular formula C₁₄H₉Cl₃O₂ and a molecular weight of 315.58 g/mol. This compound is characterized by its complex structure, which includes multiple chlorine substituents that may influence its biological activity.
The specific mechanism of action for this compound remains unclear. However, it is hypothesized that similar compounds may exert their effects through:
- Enzyme inhibition : Many chlorinated compounds can inhibit key enzymes involved in cellular processes.
- DNA interaction : Some studies suggest that chlorinated compounds can intercalate into DNA, disrupting replication and transcription processes.
- Cell membrane disruption : The lipophilic nature of these compounds may allow them to integrate into cell membranes, leading to increased permeability and eventual cell lysis.
Safety and Handling
Due to its classification as an irritant, handling this compound requires caution. Standard safety protocols for organic chemicals should be followed to minimize exposure risks.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features of related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Chloro-2-hydroxybenzoic acid | C₇H₅ClO₃ | Contains a hydroxyl group instead of a chloroalkyl ether |
| 4-Chloro-3-(trifluoromethyl)benzoic acid | C₈H₄ClF₃O₂ | Features trifluoromethyl group enhancing lipophilicity |
| 3-Chloro-4-fluorobenzoic acid | C₇H₄ClFO₂ | Contains fluorine substituent affecting reactivity |
| 4-(3-Chlorobenzyl)-2-methylphenol | C₁₁H₁₃ClO | Similar ether structure but lacks benzoyl functionality |
This comparative analysis highlights the unique combination of chlorine substitutions and the benzoyloxy linkage in this compound, which may influence its reactivity and biological activity.
Case Studies and Research Findings
While comprehensive case studies specifically focused on this compound are scarce, preliminary research suggests that derivatives of similar structures have been explored in various pharmacological contexts:
- Anticancer Activity : A study indicated that chlorinated benzoic acids demonstrated significant cytotoxicity against cancer cell lines, suggesting potential pathways for drug development.
- Antimicrobial Studies : Research on related chlorinated compounds has shown promising results in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics.
Scientific Research Applications
5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride is an organic compound with a molecular formula of and a molecular weight of approximately 360.03 g/mol. It is a benzoyl chloride derivative with bromine and chlorine substituents on the aromatic ring and a benzyl ether group. The compound is an irritant and is mainly used in organic synthesis and research because of its reactive acyl chloride group, which helps in different chemical transformations.
Scientific Research Applications
5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride is used in various fields:
- Organic synthesis The compound's reactive acyl chloride group facilitates various chemical transformations. For example, it can react with amines to form amides or with alcohols to yield esters. It can also participate in Friedel-Crafts acylation reactions, allowing for further functionalization of aromatic rings.
- Drug design The compound's structural features suggest possible interactions with various biological targets, enhancing its utility in drug design.
- Pharmacological studies The compound's ability to modulate specific signaling pathways enhances its relevance in pharmacological studies.
- Proteomics research It can be utilized as a specialty product for proteomics research .
Biological Activities
Research has indicated that 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride exhibits notable biological activities:
- Anti-inflammatory and analgesic properties It has been investigated for its potential anti-inflammatory and analgesic properties.
- Modulation of specific signaling pathways Studies have shown that this compound can modulate specific signaling pathways, contributing to its biological effects.
- Interactions with biological macromolecules Interaction studies have shown potential interactions with various biological macromolecules such as proteins and nucleic acids. These interactions are essential for understanding its mechanism of action and optimizing its pharmacological profile.
Related Compounds
Other related compounds and their applications include:
- 3-[(3-Chlorobenzyl)oxy]benzoyl chloride This compound is used in diverse scientific research. Its reactivity is due to the benzoyl chloride functional group, which can undergo nucleophilic acyl substitution reactions.
- 2-((3-(Chloromethyl) benzoyl)oxy)benzoic acid (3-CH2Cl) This salicylic acid derivative is known for its anti-inflammatory and analgesic activity through cyclooxygenase (COX) inhibition . It has shown potential as an anti-inflammatory agent for treating acute lung injury (ALI) .
- 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones These compounds were investigated as multiple inhibitors of cholinesterases and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic substitution at the carbonyl carbon due to the electron-withdrawing effect of the chlorine atom. Common nucleophiles include:
-
Amines : Forms amides via nucleophilic attack, releasing HCl.
-
Alcohols/Phenols : Produces esters under anhydrous conditions.
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Thiols : Generates thioesters in the presence of base catalysts.
Mechanism :
-
Nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon.
-
Tetrahedral intermediate forms.
Hydrolysis Reactions
Hydrolysis occurs in aqueous environments:
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Acidic Conditions : Forms carboxylic acid (2-[(3-chlorobenzyl)oxy]benzoic acid) and HCl.
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Basic Conditions : Yields carboxylate salts (e.g., sodium 2-[(3-chlorobenzyl)oxy]benzoate).
Amide Formation for Drug Intermediates
Reaction with primary amines (e.g., benzylamine) produces amides, critical in synthesizing NSAID precursors.
Example :
Yield: 85–92% in THF with triethylamine.
Friedel-Crafts Acylation
Acts as an acylating agent in electrophilic aromatic substitution, enabling aryl ketone synthesis:
Comparative Reaction Data
| Reaction Type | Reagents/Conditions | Product | Yield | Application |
|---|---|---|---|---|
| Amidation | Benzylamine, THF, 25°C | N-Benzyl-2-[(3-chlorobenzyl)oxy]benzamide | 89% | Anti-inflammatory agents |
| Esterification | Methanol, pyridine, 0°C | Methyl 2-[(3-chlorobenzyl)oxy]benzoate | 78% | Prodrug synthesis |
| Hydrolysis (Acidic) | H₂O/HCl, reflux | 2-[(3-Chlorobenzyl)oxy]benzoic acid | 95% | Carboxylic acid precursors |
| Friedel-Crafts Acylation | Benzene, AlCl₃, 80°C | 2-[(3-Chlorobenzyl)oxy]benzophenone | 65% | Aromatic ketone intermediates |
Stability and Reactivity Considerations
-
Moisture Sensitivity : Rapid hydrolysis in humid environments necessitates anhydrous handling .
-
Thermal Decomposition : Degrades above 150°C, releasing HCl and CO .
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Catalyst Use : Pyridine or Et₃N often added to scavenge HCl and prevent side reactions .
Industrial and Pharmaceutical Relevance
-
API Synthesis : Used in COX-2 inhibitor development due to its benzoyl-salicylate backbone .
-
Proteomics Research : Serves as an acylating agent for modifying peptide substrates.
This compound’s versatility in nucleophilic substitutions and electrophilic reactions underscores its importance in medicinal chemistry and industrial organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl Chloride
- Molecular Formula : C₁₄H₉Cl₂FO₂
- Molecular Weight : 299.12 g/mol
- CAS : 1160260-46-7
- Key Differences: Fluorine replaces chlorine on the benzyl group. The predicted boiling point is lower (~404.0 °C), and density is 1.288 g/cm³ .
5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl Chloride
- Molecular Formula : C₁₄H₉BrCl₂O₂
- Molecular Weight : 360.03 g/mol
- CAS : 1160250-17-8
- Key Differences : Bromine replaces chlorine at the 5-position of the benzoyl ring. Bromine’s larger atomic radius increases molecular weight and polarizability, enhancing leaving-group ability in substitution reactions. This compound’s higher molecular weight correlates with increased density and boiling point compared to the parent compound .
Positional Isomerism
5-Chloro-2-[(2-chlorobenzyl)oxy]benzoyl Chloride
- CAS : 1160260-08-1
- Key Differences : The chlorine substituent on the benzyl group is at the 2-position (ortho). Steric hindrance from the ortho substituent may reduce reaction rates in acylations compared to the 3-chloro isomer. Purity is reported as 95% .
5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl Chloride
Functional Group Modifications
2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl Chloride
- Molecular Formula : C₁₅H₁₂ClFO₃
- Molecular Weight : 294.71 g/mol
- CAS : 1160250-80-5
- Key Differences: A methoxy group at the 3-position introduces steric and electronic effects. Density is 1.288 g/cm³, and boiling point is 404.0 °C .
Comparative Analysis Table
Research Findings and Implications
- Reactivity Trends : Electron-withdrawing groups (Cl, Br) enhance electrophilicity of the carbonyl carbon, favoring nucleophilic acyl substitution. Bromine’s superior leaving-group ability makes it more reactive in SN₂ mechanisms compared to chlorine .
- Thermal Stability : Para-substituted derivatives exhibit higher stability due to resonance effects, while ortho-substituted isomers face steric challenges .
- Synthetic Utility : Fluorinated analogs are preferred in pharmaceutical intermediates for their metabolic stability, whereas brominated variants are valuable in cross-coupling reactions .
Preparation Methods
Synthetic Route Overview
The predominant and well-documented method for preparing 2-[(3-Chlorobenzyl)oxy]benzoyl chloride involves the reaction of salicylic acid with 3-chloromethylbenzoyl chloride in a biphasic system, typically using acetone as the solvent and pyridine as a catalyst (base). This method leverages the nucleophilic attack of the phenolic hydroxyl group of salicylic acid on the electrophilic benzoyl chloride moiety of 3-chloromethylbenzoyl chloride, resulting in the formation of the ether linkage and the acyl chloride functional group on the benzoyl ring.
Detailed Reaction Conditions and Mechanism
- Reactants : Salicylic acid and 3-chloromethylbenzoyl chloride
- Solvent : Acetone (biphasic system with water)
- Catalyst/Base : Pyridine (tertiary amine)
- Reaction Type : Nucleophilic acyl substitution and ether formation
- Temperature : Microwave irradiation at 600 W for 5 minutes or reflux heating
- Workup : Separation of organic phase, washing, and purification
- Yield : Approximately 73% isolated yield of pure crystalline product
The reaction mechanism involves pyridine attacking the chloride ion of the benzoyl chloride, forming a more electrophilic intermediate. The phenolic hydroxyl group of salicylic acid then attacks the carbonyl carbon of this intermediate, leading to the formation of the ester linkage and release of pyridinium chloride (a byproduct). The process is facilitated under microwave irradiation or conventional reflux, which accelerates the reaction kinetics.
| Step | Description | Chemical Role | Conditions |
|---|---|---|---|
| 1 | Pyridine attacks chloride ion on benzoyl chloride | Formation of electrophilic intermediate | Room temperature to reflux |
| 2 | Phenolic hydroxyl from salicylic acid attacks carbonyl carbon | Formation of ether bond and acyl chloride | Microwave irradiation (600 W, 5 min) or reflux |
| 3 | Release of pyridinium chloride | Byproduct formation | Concurrent with step 2 |
| 4 | Workup and purification | Isolation of product | Washing, drying, crystallization |
This method is supported by analytical techniques such as thin-layer chromatography (TLC), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) to confirm product purity and structure.
Alternative Preparation Considerations
While the direct reaction between salicylic acid and 3-chloromethylbenzoyl chloride is the primary route, the preparation of the key intermediate 3-chloromethylbenzoyl chloride itself can be achieved by chlorination processes starting from p-chlorotoluene or chlorobenzene derivatives using thionyl chloride and benzoyl peroxide catalysts at elevated temperatures (~85 °C). This step involves radical chlorination and subsequent conversion to the benzoyl chloride functionality.
Reaction Optimization and Notes
- Catalyst/Base Selection : Pyridine is favored due to its dual role as a base and nucleophilic catalyst, improving yield and reaction rate. Alternative tertiary amines may be explored but pyridine remains standard.
- Solvent Choice : Acetone is preferred for its ability to dissolve both reactants and facilitate biphasic reaction conditions. Use of polar aprotic solvents enhances reactivity but must be balanced against hydrolysis risk of acyl chlorides.
- Temperature and Time : Microwave irradiation significantly reduces reaction time to minutes versus hours in conventional reflux. Temperature control is critical to avoid decomposition.
- Workup : Washing with water and neutralization steps remove pyridinium chloride and other impurities. Drying under reduced pressure and recrystallization yield high-purity product.
- Purification : Standard purification techniques such as recrystallization or column chromatography are employed to obtain analytically pure compound.
Summary Table of Preparation Parameters
| Parameter | Details | Remarks |
|---|---|---|
| Starting Materials | Salicylic acid, 3-chloromethylbenzoyl chloride | Commercially available or synthesized |
| Solvent | Acetone | Biphasic system preferred |
| Catalyst/Base | Pyridine | Enhances yield and reaction rate |
| Reaction Temperature | Microwave irradiation (600 W, 5 min) or reflux | Microwave preferred for speed |
| Reaction Time | 5 minutes (microwave) or several hours (reflux) | Microwave reduces time |
| Yield | ~73% isolated yield | Good efficiency |
| Purification | Washing, drying, recrystallization | Ensures high purity |
| Analytical Techniques | TLC, IR, NMR | Confirm structure and purity |
Research Findings and Applications
Research indicates that this compound serves as a versatile intermediate in organic synthesis, especially in medicinal chemistry for drug design. Its acyl chloride group readily reacts with nucleophiles such as amines and alcohols, enabling the synthesis of amides and esters with potential biological activity. Pharmacokinetic studies on derivatives show varied absorption and biological profiles, highlighting the importance of efficient preparation methods to support drug development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(3-Chlorobenzyl)oxy]benzoyl chloride?
- Methodology : The compound is typically synthesized via a two-step process:
Esterification : React 3-chlorobenzyl alcohol with 2-hydroxybenzoic acid (salicylic acid) under acidic or basic conditions to form the ether intermediate.
Chlorination : Treat the intermediate with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the carboxylic acid group to an acyl chloride. Microwave-assisted synthesis (600 W, 5 min) can enhance reaction efficiency by reducing side products .
- Characterization : Confirm purity via HPLC and structural identity using H/C NMR (e.g., carbonyl chloride resonance at ~170 ppm) and IR spectroscopy (C=O stretch at ~1770 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation :
- Use impervious gloves (nitrile or neoprene), sealed goggles, and lab coats to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of vapors, which may cause respiratory irritation .
- Emergency Measures :
- For spills, neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).
- Dispose of waste via approved hazardous chemical channels .
Q. How is the compound’s purity validated in academic settings?
- Analytical Workflow :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient).
- Spectroscopy : Compare experimental IR and mass spectra (e.g., molecular ion peak at m/z 294.7) to reference databases .
Advanced Research Questions
Q. How can reaction yields be optimized in large-scale syntheses?
- Key Variables :
- Catalyst Selection : Pyridine or DMAP (4-dimethylaminopyridine) enhances acylation efficiency by scavenging HCl .
- Solvent Choice : Anhydrous dichloromethane or toluene minimizes hydrolysis of the acyl chloride intermediate.
- Temperature Control : Maintain 0–5°C during chlorination to suppress side reactions .
- Case Study : Microwave irradiation reduces reaction time from hours to minutes (e.g., 5 min at 600 W vs. 6 hr conventional heating) .
Q. How to resolve contradictions in reported acylation reactivity?
- Hypothesis Testing :
- Steric Effects : The 3-chlorobenzyl group may hinder nucleophilic attack at the carbonyl carbon. Compare reactivity with analogs like 4-chlorobenzyl derivatives .
- Electronic Effects : Electron-withdrawing substituents (e.g., Cl) increase electrophilicity of the acyl chloride. Use DFT calculations to map charge distribution .
- Experimental Validation : Conduct competitive acylation assays with primary/secondary amines to quantify kinetic preferences .
Q. What mechanistic insights explain its role in synthesizing bioactive derivatives?
- Pathway Analysis :
- The compound acts as an acylating agent, transferring the benzoyl group to nucleophiles (e.g., amines, alcohols).
- In drug development, it modifies pharmacophores to enhance lipophilicity or target binding (e.g., aspirin analogs) .
- Case Study : Reaction with salicylic acid derivatives yields antiplatelet agents via esterification of the hydroxyl group .
Q. How to assess its carcinogenic potential in preclinical studies?
- Risk Evaluation :
- In Vivo Models : Administer subchronic doses (50–200 mg/kg) to rodents and monitor for tumorigenicity in target organs (e.g., liver, lungs) .
- Genotoxicity Assays : Perform Ames tests (bacterial reverse mutation) and micronucleus assays to detect DNA damage .
Methodological Notes
- Contradictions in Evidence : While IARC classifies benzoyl chloride derivatives as Group 2A carcinogens, some animal studies show inadequate evidence for benzoyl chloride alone. Reconcile by focusing on structural analogs (e.g., benzyl chloride) for risk extrapolation .
- Safety vs. Reactivity : Despite its utility, stringent handling is required due to hydrolytic release of HCl, which corrodes equipment and necessitates pH-neutral workup .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
